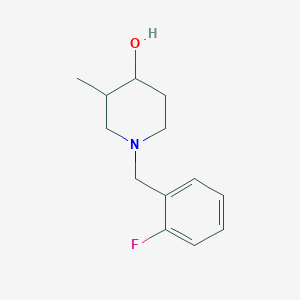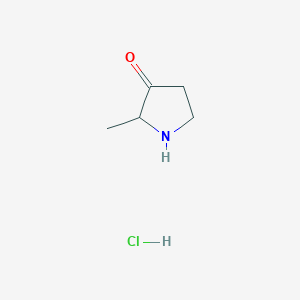
2-甲基-3-吡咯烷酮盐酸盐
描述
Synthesis Analysis
The synthesis of 2-Methyl-3-pyrrolidinone hydrochloride can be achieved through various methods. One common approach involves cyclization reactions, such as the Pictet-Spengler cyclization. For instance, a methylene group can be incorporated through a spontaneously Pictet-Spengler cyclization to form new ligands .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-pyrrolidinone hydrochloride consists of a pyrrolidinone ring with a methyl group attached to the nitrogen atom. The spatial orientation of substituents on the pyrrolidine ring can significantly impact the biological profile of drug candidates .
Chemical Reactions Analysis
- Aza-Cope-Mannich Cyclization : Under certain conditions, it can undergo an efficient alkene aza-Cope-Mannich cyclization to form 3-alkyl-1-tosyl pyrrolidines .
Physical and Chemical Properties Analysis
科学研究应用
生物碱合成
吡咯烷-2-酮,包括2-甲基-3-吡咯烷酮盐酸盐,已被用于合成各种生物碱 。生物碱是一类天然存在的化学化合物,主要含有碱性氮原子。它们具有广泛的药理活性,在医药和药物发现中具有重要意义。
非常规β-氨基酸的生产
2-甲基-3-吡咯烷酮盐酸盐已被用于合成非常规β-氨基酸,如他汀类药物及其衍生物 。这些非常规β-氨基酸在开发新药方面具有潜在应用价值。
生物活性
吡咯烷生物碱,包括2-甲基-3-吡咯烷酮盐酸盐,已被证明具有多种重要的生物活性。 这些活性包括抗氧化、抗炎、抗菌、抗真菌、抗寄生虫和驱虫、抗癌、抗高血糖、器官保护和神经药理活性 。
毒性研究
一些吡咯烷生物碱已被发现对动物器官产生毒性作用。 这些信息对于评估这些化合物在各种应用中的安全性至关重要 。
风味提取
虽然与2-甲基-3-吡咯烷酮盐酸盐没有直接关系,但其他吡咯烷酮已被用于风味的提取。 例如,1-甲基-2-吡咯烷酮已被用于提取炸薯条风味 。2-甲基-3-吡咯烷酮盐酸盐可能也具有类似的应用。
潜在的先导化合物
吡咯烷生物碱可能是药理活性先导化合物的一些最佳来源 。这些先导化合物可以作为药物发现过程中的起点。
安全和危害
作用机制
Target of Action
2-Methyl-3-pyrrolidinone hydrochloride is a type of pyrrolidine alkaloid . Pyrrolidine alkaloids have been shown to interact with a variety of biological targets, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological targets . .
Mode of Action
Pyrrolidine alkaloids, in general, have been shown to exert their effects through various mechanisms depending on their specific targets . For example, some pyrrolidine alkaloids have been shown to possess significant anti-bacterial activity .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It’s worth noting that the physicochemical properties of a compound can significantly influence its pharmacokinetic properties .
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of effects at the molecular and cellular level, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological effects .
生化分析
Biochemical Properties
2-Methyl-3-pyrrolidinone hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrrolidinone derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . The interactions of 2-Methyl-3-pyrrolidinone hydrochloride with these biomolecules are primarily through binding to active sites or altering the conformation of the target proteins, thereby modulating their activity.
Cellular Effects
2-Methyl-3-pyrrolidinone hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-3-pyrrolidinone hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, either inhibiting or activating their activity. For instance, pyrrolidinone derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-Methyl-3-pyrrolidinone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-3-pyrrolidinone hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that pyrrolidinone derivatives can remain stable under certain conditions, but may degrade over time, leading to a reduction in their biological activity . Long-term exposure to 2-Methyl-3-pyrrolidinone hydrochloride can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 2-Methyl-3-pyrrolidinone hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including damage to tissues and organs . Studies have shown that there is a threshold dose beyond which the adverse effects of 2-Methyl-3-pyrrolidinone hydrochloride become more pronounced, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Methyl-3-pyrrolidinone hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. For example, it can be metabolized by enzymes involved in the detoxification of xenobiotics, leading to the formation of metabolites that are excreted from the body . Additionally, this compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Methyl-3-pyrrolidinone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of 2-Methyl-3-pyrrolidinone hydrochloride within cells can influence its biological activity and effectiveness.
Subcellular Localization
2-Methyl-3-pyrrolidinone hydrochloride is localized to specific subcellular compartments, where it exerts its effects on cellular function. This localization is often directed by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 2-Methyl-3-pyrrolidinone hydrochloride can influence its activity and function, as it interacts with biomolecules within these compartments.
属性
IUPAC Name |
2-methylpyrrolidin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-4-5(7)2-3-6-4;/h4,6H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWLTDZLFWQSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1888879-04-6 | |
| Record name | 2-methylpyrrolidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475288.png)
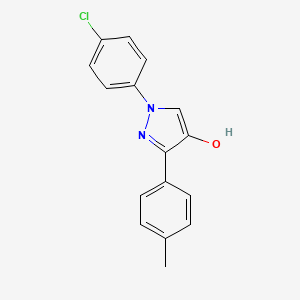

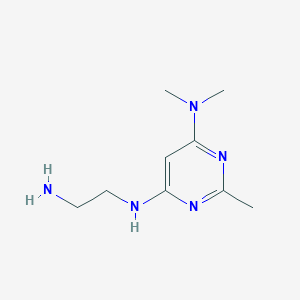



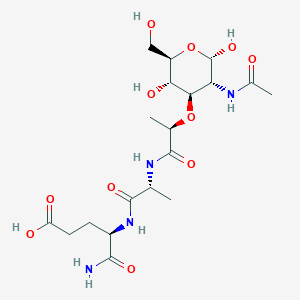
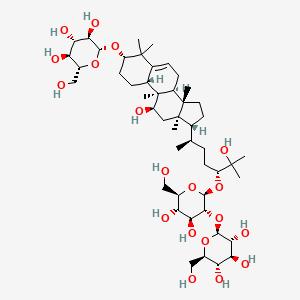

![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)
